2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol
Description
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h1-8,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQODJDYFSNBBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-89-8 | |
| Record name | ALPHA-(3,5-BIS(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects[4][4].
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenol
- Structure: Phenol core with two -CF₃ groups at the 3 and 5 positions.
- Molecular Formula : C₈H₄F₆O; Molecular Weight : 230.11 .
- Key Properties :
- Applications : Used as a precursor for fluorinated intermediates. Lacks the imine group, reducing its utility in metal coordination compared to the target compound.
Pyrazole Derivatives (e.g., Compounds 26–29 in )
- Structure: Pyrazole ring substituted with 3,5-bis(trifluoromethyl)phenyl and halogenated anilino groups.
- Example : Compound 26 (C₂₃H₁₃ClF₆N₂O₂) has a molecular weight of 560.10 .
- Key Properties :
- Contrast : The pyrazole core and additional halogen substituents differentiate these compounds from the target Schiff base, which may exhibit distinct reactivity and biological targets.
2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide
- Structure : Thioamide (-C(S)NH₂) attached to a 3,5-bis(trifluoromethyl)phenyl group.
- Molecular Formula : C₁₀H₇F₆NS; CAS : 691868-49-2 .
- Key Properties: Electronic Effects: The thioamide group introduces sulfur, enabling unique hydrogen-bonding and metal-binding capabilities. Potential Use: Likely explored in medicinal chemistry for its ability to modulate enzyme activity.
Comparative Data Table
Biological Activity
2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, based on diverse research findings.
Chemical Structure and Properties
The compound features a phenolic group linked to a bis(trifluoromethyl)phenyl moiety through an iminomethyl connection. This unique configuration is thought to contribute to its biological effects, allowing for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies show that derivatives of this compound can inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Anticancer Effects : In vivo studies have demonstrated that related compounds can prevent liver tumor growth by inhibiting the STAT3 signaling pathway, which is crucial in cancer progression. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, showed significant anticancer activity by inducing apoptosis in liver cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The phenolic group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Nucleophilic Addition : The imine group may participate in nucleophilic addition reactions, influencing various biochemical pathways.
- Inhibition of Signaling Pathways : For anticancer applications, the compound's ability to inhibit the STAT3 pathway is critical for preventing tumor growth and inducing apoptosis .
Antimicrobial Activity
A study focused on synthesizing 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values ranging from 0.5 to 2 µg/mL against various strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 11 | 0.5 | MRSA |
| Compound 21 | 1 | Enterococci |
| Compound 26 | 0.25 | S. aureus |
Anticancer Activity
In studies examining the anticancer potential of NHDC, the compound was shown to inhibit liver cancer cell proliferation significantly:
| Treatment Concentration (µM) | Effect on Cell Growth (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 80 |
The results indicated that higher concentrations led to increased apoptosis and reduced cell viability in HepG2 and Hep3B liver cancer cell lines .
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for confirming the structure of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve trifluoromethyl groups and imine linkages. Infrared (IR) spectroscopy identifies phenolic O-H stretches (~3200 cm⁻¹) and C=N bonds (~1600 cm⁻¹). Mass spectrometry (electron ionization) confirms molecular weight, with characteristic fragmentation patterns for trifluoromethyl groups. X-ray crystallography (using SHELX or WinGX suites) resolves absolute configuration and hydrogen bonding .
Q. What synthetic routes are recommended for preparing this compound?
- Methodology : Condensation of 3,5-bis(trifluoromethyl)aniline with salicylaldehyde derivatives under acidic or solvent-free conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., using ethanol/water mixtures). Optimize yields by adjusting stoichiometry, temperature, and catalysts (e.g., p-toluenesulfonic acid) .
Q. How does the phenolic proton’s acidity compare to related compounds?
- Methodology : Determine pKa via UV-Vis titration in aqueous-organic solvents. The electron-withdrawing trifluoromethyl groups lower pKa (estimated ~7–8) compared to unsubstituted phenol (pKa ~10). Thermodynamic data (ΔrH° = 1379 kJ/mol for deprotonation) from gas-phase studies validate computational models .
Advanced Research Questions
Q. How do trifluoromethyl groups influence the hydrogen bonding network in the crystal lattice?
- Methodology : Perform X-ray diffraction and analyze hydrogen bonds using graph-set notation (e.g., Etter’s rules). The phenol O-H donates to acceptor atoms (e.g., imine N or F), forming R₂²(8) motifs. Trifluoromethyl groups reduce basicity of adjacent atoms, altering bond lengths and angles. Compare with derivatives lacking CF₃ groups using ORTEP-3 for visualization .
Q. What strategies resolve data contradictions during crystallographic refinement?
- Methodology : Use SHELXL for small-molecule refinement. Address disorder in trifluoromethyl groups via PART and SUMP instructions. Validate thermal parameters with ADDSYM checks. Cross-validate with density functional theory (DFT)-optimized geometries to resolve bond-length discrepancies .
Q. How does substituent variation (e.g., methoxy vs. phenol) impact electronic properties?
- Methodology : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations. Substituents like methoxy (electron-donating) increase HOMO energy, while trifluoromethyl groups lower LUMO energy. Electrochemical studies (cyclic voltammetry) quantify redox potentials, correlating with Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
